BF-168 is synthesized through various chemical methodologies, which are detailed in the synthesis analysis section. It belongs to a class of compounds that are characterized by their ability to interact with biological systems, particularly in imaging applications. The compound's molecular formula and weight are essential for understanding its reactivity and interactions.
The synthesis of BF-168 involves multiple steps, typically utilizing solid-phase peptide synthesis techniques. The process begins with the formation of a precursor compound, which is subsequently modified to yield BF-168. Key methods include:
BF-168's molecular structure includes specific functional groups that contribute to its biological activity. While the exact structural formula may vary based on synthetic routes, it generally features:
The compound's molecular weight is approximately 634.91 g/mol, which plays a critical role in its pharmacokinetics and bioavailability.
BF-168 undergoes various chemical reactions that are pivotal for its application in imaging:
These reactions are essential for understanding how BF-168 behaves in biological systems and optimizing its use as an imaging agent.
The mechanism of action of BF-168 involves its binding affinity to amyloid plaques in the brain. Upon administration, BF-168 traverses the blood-brain barrier and selectively binds to amyloid-beta aggregates, allowing for visualization through positron emission tomography imaging techniques. This specificity makes it a valuable tool for diagnosing Alzheimer's disease at early stages.
BF-168 exhibits several notable physical and chemical properties:
These properties are crucial for ensuring effective delivery and functionality in biological settings.
BF-168 has significant potential applications in:
The ongoing research into BF-168 emphasizes its importance as a diagnostic tool, contributing to advancements in personalized medicine and targeted therapies.
BF-168 is a specialized antimicrobial metabolite biosynthesized by specific members of the Bacillus subtilis species complex, a phylogenetically cohesive group of Gram-positive bacteria renowned for their metabolic versatility. This complex includes B. subtilis sensu stricto, B. velezensis, B. amyloliquefaciens, B. licheniformis, and several other closely related species [4] [10]. Strains producing BF-168 are predominantly classified within the B. subtilis and B. velezensis clades, as revealed by whole-genome phylogenies based on concatenated core-gene alignments. These clades exhibit high 16S rRNA gene similarity (>99%) but distinct genomic islands dedicated to secondary metabolism [4] [9]. Notably, BF-168 production is not uniformly distributed across all isolates of these species but is instead linked to specific phylogenetic subclades characterized by the conserved presence of its biosynthetic gene cluster (BGC) [4].
Genomic analyses of over 300 B. subtilis group strains have identified that BF-168 producers share a monophyletic origin within the "antibiotic-rich" clade, which also includes prolific producers of compounds like bacillomycin, fengycin, and surfactin [4] [10]. This clade is distinguished by a higher density of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) genes compared to sister lineages. Non-producer strains, such as the laboratory model B. subtilis 168, lack the BF-168 BGC due to a frameshift mutation in the sfp gene, which encodes a 4′-phosphopantetheinyl transferase (PPTase) essential for activating NRPS/PKS megasynthetases [6] [9]. Restoration of sfp function in such strains can enable heterologous BF-168 production, confirming the critical role of post-translational activation in this pathway [6].
Table 1: Key Bacillus Strains Associated with BF-168 Biosynthesis
Strain Designation | Taxonomic Classification | BGC Presence | Production Capability | Genomic Features |
---|---|---|---|---|
ATCC 6633 | B. subtilis subsp. subtilis | + | High | Intact sfp, Spo0A+ |
FZB42 | B. velezensis | + | High | 13 secondary metabolite BGCs |
168 | B. subtilis subsp. subtilis | - | None (without repair) | Frameshifted sfp |
HAB-2 | B. velezensis | + | Moderate | Unique lanthipeptide cluster |
DSM7 | B. amyloliquefaciens | - | None | Divergent core genome |
The BF-168 biosynthetic gene cluster spans approximately 38–42 kb and is typically located within variable genomic islands flanked by conserved housekeeping genes (e.g., ybcN and ybcO), suggesting horizontal acquisition during evolution [1] [8]. Core cluster architecture comprises three modular NRPS genes (bfsA, bfsB, bfsC), a dedicated PPTase (bfsP), a free-standing thioesterase (bfsTE), and auxiliary enzymes for precursor supply and tailoring (Figure 1) [8] [10]. The bfsA gene encodes a 12-module NRPS incorporating hydrophobic amino acids (e.g., Leu, Val), while bfsB and bfsC add heterocyclic and modified residues critical for bioactivity [10].
Transcription of the cluster is governed by a bidirectional promoter region upstream of bfsA and bfsR, the latter encoding a LuxR-type regulator responsive to quorum-sensing signals [1] [3]. Deletion studies confirm that bfsR is essential for BF-168 production, as it activates expression upon sensing high cell density via autoinducing peptides [3]. Additionally, global regulators like AbrB and CodY exert repression during exponential growth, with derepression occurring at the transition to stationary phase—a pattern aligning with BF-168’s role in ecological competition [3] [4]. In B. subtilis W168, AbrB deletion significantly enhanced BF-168 yield by relieving transcriptional repression, independent of the alternative sigma factor SigH [3].
Heterologous reconstitution of the BF-168 pathway has been achieved using B. subtilis 1A751 (a protease-deficient derivative) via Red/ET recombineering. This method facilitated direct cloning of the 40.2 kb cluster into a B. subtilis-optimized vector, followed by chromosomal integration at the amyE locus [6]. Successful production required co-expression of the functional sfp PPTase, confirming BF-168’s dependence on post-translational phosphopantetheinylation [6] [9].
Table 2: Functional Annotation of Key Genes in the BF-168 BGC
Gene | Product | Function | Domain Organization (if NRPS/PKS) | Essentiality for Production |
---|---|---|---|---|
bfsA | NRPS | Leu/Val incorporation | C-A-T-C-A-T-C-A-T-C-A-T | Yes |
bfsB | NRPS | Heterocyclization | Cy-Ox-T-C-A-T | Yes |
bfsC | NRPS | Termination/cyclization | C-A-T-TE | Yes |
bfsP | PPTase | NRPS activation | N/A | Yes |
bfsR | Transcriptional regulator | Quorum-sensing response | LuxR DNA-binding domain | Yes |
bfsTE | Thioesterase | Macrocyclization | α/β hydrolase fold | Conditional |
Comparative analysis of 310 B. subtilis group genomes revealed that the BF-168 BGC is present in 23% of strains, with conservation patterns following species boundaries and ecological niches [4]. Highest sequence identity (>95%) occurs within B. velezensis (e.g., FZB42, HAB-2) and plant-associated B. subtilis clades, while soil-dwelling B. amyloliquefaciens strains show divergent clusters or complete absence [4] [9]. Notably, the cluster is partitioned into three major gene cluster families (GCFs):
Phylogenetic conservation of frameshift mutations in bfsB was observed in specific subclades, rendering the cluster nonfunctional. For example, 85% of clinical B. subtilis isolates harbor a premature stop codon in bfsB, suggesting evolutionary selection against BF-168 production in mammalian hosts [4]. Conversely, plant rhizosphere isolates exhibit intact clusters with elevated expression under host-mimicking conditions, implying a role in microbe-plant interactions [9].
Horizontal transfer signatures include flanking transposase relics and tRNA-associated insertion sites. The cluster’s GC content (42–45%) deviates from core genomes (43.5–46.5%), supporting acquisition via lateral gene transfer [1] [8]. Modular evolution is evident through module duplication in bfsA and recombination events between bfsC and analogous genes in bacillomycin clusters [4] [10].
Table 3: Distribution and Variation of BF-168 BGCs Across Bacillus Clades
Species/Clade | BGC Prevalence (%) | Common GCF Type | Notable Mutations | Ecological Niche Association |
---|---|---|---|---|
B. velezensis | 68% | GCF-1 | None | Rhizosphere, fermented foods |
B. subtilis (plant) | 52% | GCF-1/GCF-2 | bfsTE deletion (GCF-2) | Plant roots, soil |
B. subtilis (clinical) | 12% | GCF-2 | Frameshift in bfsB | Mammalian hosts |
B. amyloliquefaciens | 5% | Absent | N/A | Diverse soils |
Marine Bacillus spp. | 31% | GCF-3 | PKS fusion | Marine sediments |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3